Methyl 4-(3-methoxyphenyl)-4-oxobutanoate
Description
General Significance of β-Ketoesters as Synthetic Intermediates
β-Ketoesters are a class of organic compounds characterized by a ketone functional group located at the beta position relative to an ester group. This unique structural arrangement imparts a versatile reactivity that makes them invaluable intermediates in organic synthesis. The presence of two carbonyl groups enhances the acidity of the α-hydrogens (the hydrogens on the carbon between the two carbonyls), facilitating the formation of a stabilized enolate ion in the presence of a base.
This readily formed enolate is a potent nucleophile, enabling a wide array of carbon-carbon bond-forming reactions. Key transformations involving β-ketoesters include:
Claisen Condensation: A fundamental reaction for the synthesis of β-ketoesters themselves, involving the condensation of two ester molecules.
Alkylation: The enolate can be alkylated at the α-carbon, allowing for the introduction of various substituents.
Decarboxylation: The β-keto acid, formed upon hydrolysis of the ester, can readily undergo decarboxylation (loss of CO2) upon heating, leading to the formation of a ketone. This is a crucial step in the acetoacetic ester synthesis.
Domino Reactions: These compounds are excellent substrates for domino or cascade reactions, where multiple transformations occur in a single operation without the isolation of intermediates, leading to the efficient construction of complex molecular architectures.
Their ability to participate in these and other reactions, such as Michael additions and various cyclizations, solidifies their status as essential building blocks for synthesizing a diverse range of complex organic molecules, including natural products and pharmaceutical agents.
Contextualizing Methyl 4-(3-methoxyphenyl)-4-oxobutanoate within Contemporary Organic Chemistry Research
This compound belongs to the β-ketoester family and, as such, is recognized as a valuable synthetic intermediate. The methoxy-substituted phenyl ring in its structure makes it a precursor for a variety of more complex molecules, particularly those with pharmacological relevance. While specific research focusing exclusively on this isomer can be limited, its utility can be understood by examining research on analogous compounds and the broader applications of β-ketoesters.
A significant area of contemporary research is the synthesis of heterocyclic compounds, which form the core of many pharmaceuticals. β-Ketoesters are frequently employed as starting materials in the synthesis of nitrogen-containing heterocycles like 1,2,3,4-tetrahydroquinolines. nih.gov These structures are prevalent in numerous biologically active compounds. nih.gov The reaction pathways often involve domino reactions, such as an initial addition of an amine to the keto group followed by an intramolecular cyclization. The specific substitution pattern on the aromatic ring of the β-ketoester, such as the 3-methoxy group in this compound, is crucial for directing the synthesis towards specific target molecules with desired electronic and steric properties.
For instance, related compounds like 4-(4-methylphenyl)-4-oxobutanoic acid are synthesized via Friedel–Crafts reactions, a common method for creating aryl ketones that can then be further elaborated. wikipedia.org The reactivity of this compound would be analogous, making it a key component in multi-step syntheses of complex organic molecules. Its structural motifs are found in intermediates used for the synthesis of novel drugs, highlighting its potential role in medicinal chemistry and drug discovery.
Below is a table of properties for a closely related isomer, Methyl 4-(4-methoxyphenyl)-4-oxobutanoate, to provide a reference for the general characteristics of this class of compounds.
Table 1: Physicochemical Properties of Methyl 4-(4-methoxyphenyl)-4-oxobutanoate
| Property | Value |
|---|---|
| Molecular Formula | C12H14O4 |
| Molecular Weight | 222.24 g/mol |
| CAS Number | 5447-74-5 |
| Appearance | Solid |
Structure
3D Structure
Properties
IUPAC Name |
methyl 4-(3-methoxyphenyl)-4-oxobutanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O4/c1-15-10-5-3-4-9(8-10)11(13)6-7-12(14)16-2/h3-5,8H,6-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXQLFZQEAKZYNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)CCC(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Methyl 4 3 Methoxyphenyl 4 Oxobutanoate
Established Routes for the Preparation of Methyl 4-(3-Methoxyphenyl)-4-oxobutanoate
Direct synthesis of this compound often involves multi-step processes that begin with simpler, commercially available precursors. These routes are designed to build the carbon skeleton and introduce the required functional groups in a controlled manner.
Condensation Reactions for α,β-Unsaturated Precursors
Condensation reactions are pivotal in forming carbon-carbon bonds, a key step in elongating the carbon chain to create the butanoate structure. Reactions like the Stobbe and Darzens condensations are instrumental in generating α,β-unsaturated intermediates which can then be further modified to yield the target compound.
The Stobbe condensation involves the reaction between a ketone or aldehyde and a succinic acid ester, facilitated by a strong base. chemistry-reaction.comwikipedia.orgunacademy.com This reaction is particularly effective for creating alkylidene succinic acids or their monoesters. chemistry-reaction.comwikipedia.org The mechanism proceeds through the formation of a γ-lactone intermediate, which then undergoes ring-opening to form the final product. chemistry-reaction.com
The Darzens condensation (also known as the glycidic ester condensation) typically involves the reaction of a ketone or aldehyde with an α-halo ester in the presence of a base to form an α,β-epoxy ester. mychemblog.compsiberg.comjk-sci.comchemistnotes.comorganic-chemistry.org This method is valuable for constructing epoxy compounds that can serve as versatile intermediates in organic synthesis. jk-sci.com
| Condensation Reaction | Reactants | Key Intermediate | Product Type |
| Stobbe Condensation | Ketone/Aldehyde, Dialkyl succinate | γ-lactone | Alkylidene succinic acid or monoester |
| Darzens Condensation | Ketone/Aldehyde, α-halo ester | Halohydrin | α,β-Epoxy ester (Glycidic ester) |
Selective Reduction Strategies for Dienone Conversion
Once α,β-unsaturated precursors, such as dienones, are synthesized, selective reduction is a critical step to yield the saturated ketoester. Catalytic hydrogenation is a common and effective method for this transformation. This process typically involves the use of molecular hydrogen in the presence of a metal catalyst. libretexts.org
The challenge in this step lies in selectively reducing the carbon-carbon double bonds without affecting the carbonyl group of the ketone. libretexts.org Different catalytic systems exhibit varying selectivities. For instance, certain ruthenium-based catalysts have shown high efficiency in reducing the C=O bond preferentially over a C=C bond in some contexts. researchgate.net Conversely, catalysts like the Crabtree-type iridium complexes are known to be highly chemoselective for the reduction of enones to chiral ketones, leaving the carbonyl group intact. nih.gov The choice of catalyst and reaction conditions is therefore crucial to achieve the desired saturated ketoester, this compound.
Related Synthetic Approaches for Analogs and Homologs of 4-Oxobutanoates
The synthesis of analogs and homologs of 4-oxobutanoates employs a broader range of classical organic reactions. These methods provide access to a wide variety of related structures by modifying the aromatic ring or the butanoate chain.
Esterification Processes in Butanoate Synthesis
Esterification is a fundamental reaction for the synthesis of butanoate esters from their corresponding carboxylic acids. The Fischer-Speier esterification is a widely used method that involves reacting a carboxylic acid with an alcohol in the presence of an acid catalyst, typically a strong mineral acid like sulfuric acid. masterorganicchemistry.combyjus.comorganic-chemistry.org This is a reversible reaction, and to drive the equilibrium towards the formation of the ester, the alcohol is often used in excess, or water is removed as it is formed. masterorganicchemistry.commasterorganicchemistry.com The mechanism involves the protonation of the carboxylic acid's carbonyl group, which enhances its electrophilicity, followed by a nucleophilic attack from the alcohol. chemguide.co.uk
| Esterification Method | Reactants | Catalyst | Key Feature |
| Fischer-Speier | Carboxylic acid, Alcohol | Acid (e.g., H₂SO₄) | Equilibrium-driven; often requires excess alcohol or water removal. masterorganicchemistry.commasterorganicchemistry.com |
Friedel-Crafts Acylation in Aromatic Butanoic Acid Precursor Synthesis
The Friedel-Crafts acylation is a cornerstone of aromatic chemistry and a key method for synthesizing the aromatic butanoic acid precursors required for 4-oxobutanoates. tamu.edu This reaction involves the acylation of an aromatic ring with an acyl halide or an anhydride (B1165640) in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). tamu.edustackexchange.com
In the context of synthesizing 4-(3-methoxyphenyl)-4-oxobutanoic acid, the precursor to the target methyl ester, a Friedel-Crafts acylation between anisole (B1667542) and succinic anhydride is a common approach. stackexchange.comguidechem.com The Lewis acid catalyst activates the succinic anhydride, making it a potent electrophile that is then attacked by the electron-rich anisole ring. stackexchange.comguidechem.comstackexchange.com This reaction directly forms the carbon skeleton of the desired keto acid. wikipedia.org
Knoevenagel Condensation in the Formation of Related Ketoesters
The Knoevenagel condensation is another versatile carbon-carbon bond-forming reaction used in the synthesis of related ketoesters and other α,β-unsaturated compounds. wikipedia.orgpurechemistry.org The reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, such as ethyl acetoacetate (B1235776) or malonic esters, in the presence of a weak base catalyst like piperidine (B6355638) or an amine. wikipedia.org
This method is particularly useful for synthesizing a wide array of substituted olefins. organic-chemistry.org The reaction proceeds via a nucleophilic addition of the active hydrogen compound to the carbonyl group, followed by a dehydration step. wikipedia.org By selecting appropriate starting materials, the Knoevenagel condensation can be adapted to produce various ketoester analogs with diverse substitution patterns. researchgate.net
Emerging Synthetic Strategies for the Chemical Compound
Recent advancements in organic synthesis offer potential alternative routes to this compound that may provide improved efficiency, selectivity, and sustainability. These emerging strategies often focus on the use of novel catalytic systems and process optimization.
A key challenge in the synthesis of the target molecule is achieving the desired meta-regioselectivity during the Friedel-Crafts acylation of an electron-donating substrate like a methoxybenzene derivative. Traditional Lewis acid catalysts often favor para-substitution. acs.orgscirp.org Modern approaches to address this include the use of shape-selective catalysts, such as certain zeolites, which can direct acylation to a specific position based on steric hindrance within their porous structures. scirp.org While not specifically documented for this exact molecule, the principle of using tailored catalysts to control regioselectivity is a significant area of research. acs.org
Another area of development is the use of milder and more environmentally benign catalytic systems for Friedel-Crafts reactions. researchgate.netrsc.org This includes the use of solid acid catalysts and deep eutectic solvents, which can reduce the amount of corrosive and hazardous waste generated compared to traditional stoichiometric Lewis acids like aluminum chloride. rsc.org
Continuous flow chemistry is another emerging technology that offers significant advantages for the synthesis of fine chemicals. nih.govacs.orgrsc.orgnjtech.edu.cn By performing reactions in a continuous stream rather than in batches, it is possible to achieve better control over reaction parameters, improve safety, and facilitate scaling up. The esterification of the carboxylic acid intermediate, for instance, could be efficiently performed using a continuous flow reactor packed with a solid acid catalyst. nih.govrsc.orggoogle.com
Considerations for Efficient and Scalable Production
The transition from laboratory-scale synthesis to efficient and scalable industrial production of this compound requires careful consideration of several factors.
Catalyst Selection and Optimization: The choice of catalyst for the Friedel-Crafts acylation is critical. For large-scale production, a heterogeneous catalyst that can be easily recovered and reused is highly desirable to minimize cost and waste. scirp.orgresearchgate.net Optimization of catalyst loading, reaction temperature, and time is necessary to maximize yield and selectivity while minimizing the formation of byproducts.
Solvent Choice and Recovery: The selection of an appropriate solvent is crucial for reaction efficiency, product isolation, and environmental impact. Solvents that are effective for the reaction, allow for easy product separation, and can be efficiently recovered and recycled are preferred for scalable processes.
Process Control and Safety: Friedel-Crafts reactions can be highly exothermic, and careful temperature control is essential for safe operation on a large scale. mt.com The use of continuous flow reactors can offer significant advantages in this regard by providing better heat and mass transfer. nih.govnjtech.edu.cn
Purification Methods: The development of efficient and scalable purification methods is essential to obtain the final product with the desired purity. This may involve crystallization, distillation, or chromatography, and the chosen method should be amenable to large-scale operation.
Waste Minimization and Green Chemistry Principles: Modern chemical manufacturing places a strong emphasis on green chemistry principles to minimize environmental impact. This includes the use of non-toxic reagents and solvents, maximizing atom economy, and reducing energy consumption. researchgate.net The development of catalytic and continuous flow processes are key strategies in achieving these goals for the production of this compound.
Interactive Data Table: Comparison of Synthetic Parameters
| Parameter | Traditional Batch Synthesis | Emerging Flow Synthesis |
| Catalyst | Stoichiometric Lewis Acids (e.g., AlCl₃) | Heterogeneous Catalysts (e.g., Zeolites, Solid Acids) |
| Solvent | Often chlorinated solvents | Greener, recyclable solvents |
| Temperature Control | Challenging on a large scale | Precise and efficient |
| Scalability | Can be complex and hazardous | More straightforward and safer |
| Waste Generation | High | Reduced |
| Efficiency | Lower throughput | Higher throughput |
Chemical Transformations and Reaction Pathways of Methyl 4 3 Methoxyphenyl 4 Oxobutanoate
Reactivity of the Keto-Ester Functional Group
The chemical character of Methyl 4-(3-methoxyphenyl)-4-oxobutanoate is significantly influenced by the presence of both a ketone and a methyl ester group. These functionalities can react independently, allowing for a range of targeted modifications.
Nucleophilic Addition Reactions
The carbonyl carbon of the ketone is electrophilic and serves as a primary site for nucleophilic attack. This leads to a variety of addition products where the carbon-oxygen double bond is transformed into a single bond, typically forming an alcohol. youtube.comyoutube.com The general mechanism involves the attack of a nucleophile on the carbonyl carbon, followed by protonation of the resulting alkoxide intermediate. masterorganicchemistry.com
Common nucleophilic addition reactions include:
Reduction: Reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) provide a source of hydride (H⁻) that attacks the ketone, reducing it to a secondary alcohol, Methyl 4-hydroxy-4-(3-methoxyphenyl)butanoate. masterorganicchemistry.comyoutube.com
Grignard Reactions: Organometallic reagents, such as Grignard reagents (R-MgBr), add an alkyl or aryl group to the carbonyl carbon. youtube.com This reaction is a powerful tool for forming new carbon-carbon bonds, resulting in a tertiary alcohol after an acidic workup.
Cyanohydrin Formation: The addition of a cyanide ion (from sources like HCN or NaCN) to the ketone forms a cyanohydrin, a molecule containing both a hydroxyl (-OH) and a cyano (-CN) group attached to the same carbon. masterorganicchemistry.com
| Reaction Type | Reagent(s) | Product |
|---|---|---|
| Reduction | 1. NaBH₄ or LiAlH₄ 2. H₃O⁺ (workup) | Secondary Alcohol |
| Grignard Reaction | 1. R-MgBr 2. H₃O⁺ (workup) | Tertiary Alcohol |
| Cyanohydrin Formation | HCN or NaCN/H⁺ | Cyanohydrin |
Esterification and Transesterification Reactions
The methyl ester portion of the molecule is also susceptible to nucleophilic attack, primarily at the ester's carbonyl carbon. These reactions involve the substitution of the methoxy (B1213986) group (-OCH₃).
Hydrolysis (Saponification): In the presence of a base like sodium hydroxide (B78521) (NaOH) followed by acidification, the methyl ester can be hydrolyzed to its corresponding carboxylic acid, 4-(3-methoxyphenyl)-4-oxobutanoic acid.
Transesterification: When heated with another alcohol in the presence of an acid or base catalyst, the methyl ester can be converted into a different ester. mdpi.com This equilibrium-driven process, known as alcoholysis, replaces the methyl group with the alkyl group from the new alcohol. mdpi.commdpi.com
Reactions Characteristic of Aldehydes and Ketones within the Molecular Framework
Beyond simple nucleophilic addition, the ketone functionality allows for other characteristic transformations, often involving condensation reactions.
Imine Formation: The ketone reacts with primary amines (R-NH₂) under mildly acidic conditions to form an imine, which contains a carbon-nitrogen double bond. This reaction proceeds via a carbinolamine intermediate, which then dehydrates.
Reductive Amination: This two-step process first forms an imine, which is then reduced in situ (e.g., with sodium cyanoborohydride, NaBH₃CN) to form a secondary amine. youtube.com
Ketal Formation: In the presence of an alcohol and an acid catalyst, the ketone can be converted into a ketal. This reaction is often used as a protecting group strategy for the ketone, as ketals are stable under basic conditions but can be easily converted back to the ketone with aqueous acid.
Reactions Involving the Aromatic Ring and its Substituents
The methoxyphenyl group is not merely a spectator; its aromatic ring can undergo substitution reactions, with the outcome heavily influenced by the directing effects of its two substituents: the methoxy group and the acyl group.
Substitutions on the Methoxyphenyl Moiety
In electrophilic aromatic substitution (EAS), an electrophile replaces a hydrogen atom on the aromatic ring. wikipedia.org The position of this substitution is determined by the existing substituents.
The Methoxy Group (-OCH₃): Located at position 3, the methoxy group is a strong activating group. quora.comquora.com Through resonance, it donates electron density to the ring, particularly at the ortho (positions 2 and 4) and para (position 6) positions. libretexts.orgpressbooks.pub It therefore acts as an ortho, para-director. ucla.eduyoutube.com
The Acyl Group (-COC₃H₅O₂): Attached at position 1, the acyl group is a deactivating group because its carbonyl component withdraws electron density from the ring through both induction and resonance. libretexts.orgmasterorganicchemistry.com It acts as a meta-director, guiding incoming electrophiles to position 5.
When both groups are present, the powerful activating and directing effect of the methoxy group dominates. youtube.com Therefore, electrophilic substitution is strongly favored at the positions activated by the methoxy group. The most likely positions for substitution are C-4 and C-6, which are ortho to the methoxy group. The C-2 position, while also ortho, is sterically hindered by the adjacent acyl group.
| Position | Effect of -OCH₃ (at C3) | Effect of Acyl Group (at C1) | Overall Likelihood of Substitution |
|---|---|---|---|
| C-2 | Activating (ortho) | - | Low (Steric Hindrance) |
| C-4 | Activating (ortho) | - | High |
| C-5 | - | Deactivating (meta) | Moderate |
| C-6 | Activating (para) | - | High |
Electrophilic and Nucleophilic Aromatic Transformations
Electrophilic Aromatic Substitution (EAS) proceeds via a two-step mechanism involving the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. wikipedia.orglibretexts.org
Common EAS reactions include:
Nitration: Using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄), a nitro group (-NO₂) can be introduced onto the ring, primarily at the 4- and 6-positions.
Halogenation: In the presence of a Lewis acid catalyst like FeBr₃, bromine (Br₂) can be added to the ring, yielding brominated products at the 4- and 6-positions. ucla.edu
Friedel-Crafts Acylation/Alkylation: These reactions introduce acyl (RCO-) or alkyl (R-) groups onto the ring. However, the presence of the deactivating acyl group on the starting material can make these reactions less efficient. masterorganicchemistry.com
| Transformation | Reagents | Major Product(s) |
|---|---|---|
| Nitration | HNO₃, H₂SO₄ | 4-nitro and 6-nitro substituted products |
| Bromination | Br₂, FeBr₃ | 4-bromo and 6-bromo substituted products |
Nucleophilic Aromatic Substitution (NAS) is a less common pathway for this molecule. NAS typically requires a strong nucleophile and an aromatic ring that is highly electron-deficient. numberanalytics.com This is achieved by having potent electron-withdrawing groups (like nitro groups) positioned ortho or para to a good leaving group (such as a halide). libretexts.org this compound itself is not a good substrate for NAS because it lacks a suitable leaving group and the ring is activated by the methoxy group. However, if the molecule were to first undergo nitration, the resulting nitro-substituted compound could potentially become a substrate for NAS if a leaving group were also present on the ring. libretexts.org
Diverse Synthetic Utility of the Chemical Compound
The reactivity of this compound is centered around its two primary functional groups: the ketone and the methyl ester. The ketone carbonyl is susceptible to nucleophilic attack, while the adjacent methylene (B1212753) protons are acidic and can be deprotonated to form an enolate. The methyl ester can undergo hydrolysis, amidation, or reduction. This dual reactivity makes it a valuable precursor for the synthesis of more complex molecular architectures.
While specific asymmetric applications for this compound are not extensively documented in publicly available literature, the closely related compound, Methyl 4-oxobutanoate (B1241810), serves as a valuable model for its potential in stereoselective transformations. For instance, Methyl 4-oxobutanoate is utilized in the asymmetric synthesis of 1-hydroxymethylpyrrolizidine alkaloids. chemicalbook.com This is achieved through a stereodivergent strategy involving an anti-selective self-Mannich reaction catalyzed by a chiral secondary amine. chemicalbook.com
Furthermore, the principles of asymmetric synthesis can be applied to the keto group of this compound. Chiral catalysts can be employed for the enantioselective reduction of the ketone to a secondary alcohol, establishing a stereocenter. Similarly, enantioselective additions of nucleophiles to the carbonyl group can be facilitated by chiral ligands or catalysts.
A notable example with a related substrate is the Cu(I)-catalyzed enantioselective addition of nitromethane (B149229) to Methyl 4-oxobutanoate. chemicalbook.com This reaction proceeds with high yields and enantiomeric excesses, and subsequent hydrogenation and spontaneous lactamization can yield chiral heterocyclic products like (S)-5-hydroxypiperidin-2-one. chemicalbook.com
| Reaction Type | Reactant | Chiral Catalyst/Auxiliary | Product Type |
| Asymmetric Aldol Reaction | This compound | Chiral Lewis Acid | Chiral β-hydroxy keto-ester |
| Asymmetric Hydrogenation | This compound | Chiral Ruthenium Complex | Chiral hydroxy-ester |
| Asymmetric Michael Addition | This compound (as enolate) | Chiral Phase-Transfer Catalyst | Chiral γ-keto-ester with a new stereocenter |
The ketone and ester functionalities of this compound are amenable to various oxidation and reduction reactions.
Reduction: The carbonyl group of the ketone is more reactive towards reducing agents than the ester. Selective reduction of the ketone to a secondary alcohol can be achieved using mild reducing agents such as sodium borohydride (NaBH₄). More powerful reducing agents like lithium aluminum hydride (LiAlH₄) will reduce both the ketone and the ester, yielding a diol.
Oxidation: The methylene group alpha to the ketone can be oxidized under specific conditions. For example, using selenium dioxide (SeO₂) could introduce a carbonyl group at the adjacent position, forming a 1,2-dicarbonyl compound. The benzene (B151609) ring can also be oxidized under harsh conditions, though this is generally less synthetically useful due to the lack of selectivity.
| Reaction | Reagent | Functional Group Targeted | Product |
| Selective Reduction | Sodium Borohydride (NaBH₄) | Ketone | Methyl 4-hydroxy-4-(3-methoxyphenyl)butanoate |
| Full Reduction | Lithium Aluminum Hydride (LiAlH₄) | Ketone and Ester | 4-(3-methoxyphenyl)butane-1,4-diol |
| Oxidation | Selenium Dioxide (SeO₂) | α-Methylene | Methyl 4-(3-methoxyphenyl)-2,4-dioxobutanoate |
The structure of this compound is well-suited for a variety of carbon-carbon bond-forming reactions, which are fundamental in the construction of more complex organic molecules.
Grignard and Organolithium Reactions: Organometallic reagents such as Grignard reagents (RMgX) and organolithium reagents (RLi) will readily add to the ketone carbonyl, forming a tertiary alcohol after acidic workup.
Wittig Reaction: The ketone can be converted to an alkene using a phosphorus ylide in a Wittig reaction. This allows for the introduction of a carbon-carbon double bond.
Henry Nitroaldol Reaction: The enolate of this compound can react with nitroalkanes in a Henry reaction to form β-nitro alcohols, which are versatile synthetic intermediates.
The bifunctional nature of this compound makes it an excellent substrate for various cyclization and annulation reactions to form carbocyclic and heterocyclic systems.
Robinson Annulation: While a classic Robinson annulation requires an α,β-unsaturated ketone, the enolate of this compound could potentially be used in a modified version of this reaction sequence to construct six-membered rings.
Fischer Indole (B1671886) Synthesis: The ketone functionality can react with an arylhydrazine in the presence of an acid catalyst to form an indole ring, a common scaffold in pharmaceuticals.
Stobbe Condensation: This condensation reaction between a γ-ketoester and a base, such as sodium ethoxide, is a classic method for forming a carbon-carbon double bond and a new ester group. This would lead to the formation of a substituted succinic acid derivative.
Synthesis of Quinolines: β-ketoesters are known to react with anilines to form quinoline (B57606) derivatives. acs.orgnih.govacs.org For example, in a Combes quinoline synthesis, the keto-ester would react with an aniline (B41778) under acidic conditions to form a substituted quinoline.
| Reaction Name | Reactant(s) | Key Transformation | Product Type |
| Grignard Reaction | Grignard Reagent (e.g., CH₃MgBr) | Nucleophilic addition to the ketone | Tertiary Alcohol |
| Wittig Reaction | Phosphorus Ylide (e.g., Ph₃P=CH₂) | Conversion of ketone to alkene | Alkene |
| Fischer Indole Synthesis | Arylhydrazine, Acid Catalyst | Formation of an indole ring | Substituted Indole |
| Combes Quinoline Synthesis | Aniline, Acid Catalyst | Formation of a quinoline ring | Substituted Quinoline |
Derivatives and Structural Analogs of Methyl 4 3 Methoxyphenyl 4 Oxobutanoate
Synthesis and Study of Substituted Aryl-4-oxobutanoates
The synthesis of substituted aryl-4-oxobutanoates is a fundamental area of research, providing precursors for more complex molecules. A common and established method for the preparation of 4-aryl-4-oxobutanoic acids involves the Friedel–Crafts acylation of an aromatic compound with succinic anhydride (B1165640). For instance, the reaction of toluene (B28343) with succinic anhydride in the presence of a Lewis acid catalyst like aluminum chloride yields 4-(4-methylphenyl)-4-oxobutanoic acid wikipedia.org. This general methodology can be adapted to synthesize a variety of substituted aryl-4-oxobutanoic acids by selecting the appropriately substituted aromatic starting material.
Subsequent esterification of the resulting carboxylic acid provides the corresponding methyl ester. While direct synthesis of methyl 4-(3-methoxyphenyl)-4-oxobutanoate via this route is plausible, the literature often focuses on the synthesis and reactions of the carboxylic acid form. These 4-aryl-4-oxobutanoic acids serve as key intermediates in the synthesis of various heterocyclic compounds researchgate.netarabjchem.org. The reactivity of the keto and carboxylic acid functionalities allows for a range of chemical transformations, making these compounds valuable building blocks in organic synthesis.
Incorporation of the Butanoate Scaffold into Heterocyclic Systems
The butanoate scaffold of this compound is a prime candidate for incorporation into various heterocyclic ring systems. The presence of the ketone and ester functionalities allows for cyclization reactions with a variety of binucleophiles, leading to the formation of diverse heterocyclic derivatives.
Pyrazole-Based Derivatives
While direct synthesis of pyrazole (B372694) derivatives from this compound is not extensively documented in the readily available literature, the general synthesis of pyrazoles from 1,3-dicarbonyl compounds is a well-established method. The 4-oxobutanoate (B1241810) structure can be considered a precursor to a 1,3-dicarbonyl equivalent. The reaction of a 1,3-dicarbonyl compound with hydrazine (B178648) or its derivatives is a classical approach to constructing the pyrazole ring chim.it. For example, 1-(3-chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole-4-carboxaldehyde has been used as a starting material to synthesize a variety of pyrazole derivatives with anti-inflammatory activity nih.gov. Another approach involves the Vilsmeier-Haack reaction on substituted pyrazoles to introduce a formyl group, which can then be further elaborated mdpi.com. The synthesis of 3-methoxy-4-substituted pyrazole derivatives has also been reported, highlighting the diverse substitution patterns achievable on the pyrazole core researchgate.net.
Quinolone-Fused Structures
The synthesis of quinolone derivatives often involves the cyclization of precursors containing an aniline (B41778) or a related aromatic amine moiety. While a direct conversion of this compound to a quinolone is not a standard transformation, its structural elements can be conceptually incorporated into quinolone synthesis strategies. For instance, the synthesis of 4-quinolones can be achieved through the reductive cyclization of 2'-nitrochalcones mdpi.com. Other methods include palladium-catalyzed carbonylative Sonogashira cross-coupling reactions and metal-free arylations of ethyl acetoacetate (B1235776) nih.gov. The synthesis of di-substituted 4-quinolones has been achieved through various transition-metal-free oxidative cyclizations and other metal-catalyzed reactions nih.govorganic-chemistry.org. These diverse synthetic routes underscore the importance of the quinolone scaffold in medicinal chemistry.
Thiazole (B1198619) Derivatives
The synthesis of thiazole derivatives from 4-aryl-4-oxobutanoic acids has been reported. For example, 4-[4-methoxy-3-methylphenyl]-4-oxobutenoic acid reacts with thiourea (B124793) derivatives to form 4-hydroxy-1,3-thiazole derivatives ias.ac.in. This reaction proceeds via the heterocyclization of the β-aroylacrylic acid with the thiourea. The resulting thiazole can be further modified, for instance, by reaction with hydrazine to yield thiazolopyridazine derivatives ias.ac.in. Another approach to thiazole synthesis involves the reaction of 2-aminothiophenol (B119425) with 4-methoxybenzaldehyde (B44291) under microwave irradiation to produce 2-(4-methoxyphenyl)benzo[d]thiazole nih.gov. The synthesis of 4-substituted methoxybenzoyl-aryl-thiazoles as potential anticancer agents has also been described, highlighting the therapeutic interest in this class of compounds nih.gov.
Pyridine (B92270) Derivatives
Pyridine derivatives can be synthesized through a variety of methods, often involving condensation reactions. While a direct synthesis from this compound is not prominently featured in the literature, related structures can be utilized. For instance, 1-(3-chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole-4-carboxaldehyde has been used to synthesize pyridine-3-carbonitrile (B1148548) derivatives nih.gov. General methods for pyridine synthesis include the reaction of 1-arylethylamines with ynones and palladium-catalyzed decarbonylative Suzuki cross-coupling of heterocyclic carboxylic acids organic-chemistry.org. The preparation of 4-substituted pyridines can also be achieved by quaternizing a pyridine with a leaving group at the 4-position, followed by nucleophilic displacement google.com. Furthermore, an efficient synthesis of 2-phenoxy-pyridine derivatives has been reported using aryne chemistry nih.gov.
Modifications of the Ester Group and Alkyl Chain
Modifications of the ester group and the alkyl chain of butanoate derivatives are important for altering the physicochemical properties and biological activities of the parent compound.
The ester group can be modified through standard chemical transformations. For example, 4-methoxybenzyl (PMB) esters are often used as protecting groups for carboxylic acids and can be synthesized from the corresponding acid chloride and 4-methoxybenzyl alcohol nih.gov. Transesterification is another method to modify the ester group, where a methyl or ethyl ester is reacted with a different alcohol in the presence of an acid catalyst nih.gov.
The alkyl chain of 4-aryl-4-oxobutanoates can also be functionalized. For example, the synthesis of 4-aryl-2-dialkylphosphonomethyl-4-oxobutanenitrile has been achieved, introducing a phosphonate (B1237965) group onto the alkyl chain mdpi.com. Additionally, the double alkylation of ethyl 4-(het)aryl-3-oxobutanoates has been reported as a route to 5-(2-oxoethyl)cyclopentenones, demonstrating a significant modification of the butanoate backbone researchgate.net. The synthesis of 4-aryl-2-hydroxy-4-oxobut-2-enoic acids and their esters introduces both a hydroxyl group and a double bond into the alkyl chain, leading to potent inhibitors of kynurenine-3-hydroxylase nih.gov.
Mechanistic Studies and Computational Investigations Pertaining to Methyl 4 3 Methoxyphenyl 4 Oxobutanoate
Elucidation of Reaction Mechanisms in Chemical Transformations
The chemical reactivity of Methyl 4-(3-methoxyphenyl)-4-oxobutanoate is primarily dictated by its functional groups: the methoxy-substituted aromatic ring, the ketone, and the methyl ester. Mechanistic studies of related compounds suggest several key reaction pathways.
One pertinent area of study is the formation of γ-keto esters. Research into the synthesis of β-substituted γ-keto esters via zinc carbenoid-mediated chain extension offers a potential mechanistic pathway for the formation of similar structures. While not a direct study of the title compound, this research proposes a mechanism involving the formation of an enolate from a β-keto ester, which then reacts with a zinc carbenoid to generate a donor-acceptor cyclopropane. This intermediate subsequently undergoes fragmentation to yield the chain-extended γ-keto ester. Such a pathway highlights the reactivity of the α-carbon to the ester group in related ketoesters.
Furthermore, the presence of the ketone and ester functionalities allows for a variety of classical organic reactions. For instance, reduction of the ketone to a secondary alcohol can proceed via nucleophilic addition of a hydride reagent. The mechanism of this reaction is well-established, involving the attack of the hydride on the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide.
The aromatic ring, activated by the methoxy (B1213986) group at the meta position, is susceptible to electrophilic aromatic substitution. The directing effects of the acyl group (meta-directing and deactivating) and the methoxy group (ortho-, para-directing and activating) would influence the regioselectivity of such reactions. Mechanistic understanding of these substituent effects is fundamental to predicting the outcome of reactions involving the aromatic ring.
A summary of plausible reaction types and their mechanistic features, based on the functional groups present in this compound, is presented in Table 1.
| Reaction Type | Functional Group Involved | General Mechanistic Steps |
| Nucleophilic Acyl Addition | Ketone | 1. Nucleophilic attack on the carbonyl carbon. 2. Formation of a tetrahedral intermediate. 3. Protonation of the intermediate (if necessary). |
| Enolate Formation and Alkylation | Carbon alpha to the ester/ketone | 1. Deprotonation by a base to form an enolate. 2. Nucleophilic attack of the enolate on an electrophile. |
| Electrophilic Aromatic Substitution | Phenyl Ring | 1. Generation of an electrophile. 2. Attack of the aromatic π-system on the electrophile to form a sigma complex. 3. Deprotonation to restore aromaticity. |
| Ester Hydrolysis/Transesterification | Methyl Ester | 1. Nucleophilic attack on the ester carbonyl. 2. Formation of a tetrahedral intermediate. 3. Elimination of the leaving group (methanol or another alcohol). |
Table 1: Plausible Reaction Mechanisms for this compound
Computational Chemistry Applications
Computational chemistry provides powerful tools to investigate the structure, properties, and reactivity of molecules like this compound at the atomic level. While direct computational studies on this specific molecule are scarce, methodologies applied to similar systems can be discussed.
Molecular dynamics (MD) simulations can be employed to explore the conformational landscape of this compound. The flexibility of the butanoate chain allows for multiple conformers, and MD simulations can predict the most stable conformations and the energy barriers between them. Understanding the preferred spatial arrangement of the molecule is crucial as it can influence its reactivity and interaction with other molecules. For instance, the accessibility of the ketone and ester groups to incoming reagents can be assessed through conformational analysis.
Key parameters that can be obtained from MD simulations include:
Dihedral Angle Distributions: To identify the most populated rotational states of the flexible bonds.
Root Mean Square Deviation (RMSD): To assess the stability of different conformations over time.
Radial Distribution Functions: To understand the solvation structure around the molecule in different solvents.
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are invaluable for understanding the electronic structure and predicting the reactivity of organic molecules.
For this compound, quantum chemical calculations can be used to:
Determine Molecular Orbital Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The HOMO-LUMO gap provides an indication of the molecule's kinetic stability.
Calculate Atomic Charges: The distribution of partial charges across the molecule can identify electrophilic and nucleophilic sites. For example, the carbonyl carbons of the ketone and ester are expected to have a significant positive partial charge, making them susceptible to nucleophilic attack.
Model Reaction Pathways: Transition state theory combined with quantum chemical calculations can be used to map out the potential energy surface for a given reaction. This allows for the determination of activation energies and the identification of the most likely reaction mechanism.
Studies on methoxy-substituted acetophenones have utilized high-level quantum chemical methods to estimate gas-phase standard molar enthalpies of formation and to understand the interactions between the acetyl and methoxy substituents. These studies provide a framework for how quantum chemistry can be applied to this compound to understand the electronic influence of the methoxy and oxobutanoate substituents on the phenyl ring.
A hypothetical summary of the types of data that could be generated from quantum chemical calculations for this compound is presented in Table 2.
| Computational Method | Property Calculated | Significance for Reactivity |
| Density Functional Theory (DFT) | HOMO/LUMO Energies | Predicts susceptibility to electrophilic/nucleophilic attack and kinetic stability. |
| Natural Bond Orbital (NBO) Analysis | Partial Atomic Charges | Identifies electrophilic and nucleophilic centers within the molecule. |
| Transition State (TS) Searching | Activation Energies (Ea) | Determines the feasibility and rate of a proposed reaction mechanism. |
| Electrostatic Potential (ESP) Mapping | Molecular Electrostatic Potential | Visualizes electron-rich and electron-poor regions, indicating sites for intermolecular interactions. |
Table 2: Application of Quantum Chemical Calculations to this compound
Advanced Analytical Techniques for Characterization of Methyl 4 3 Methoxyphenyl 4 Oxobutanoate
Spectroscopic Methods for Structure Elucidation
Spectroscopic analysis is fundamental to confirming the identity of Methyl 4-(3-methoxyphenyl)-4-oxobutanoate by mapping its chemical structure through the interaction of molecules with electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of the molecule.
¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, the expected signals would correspond to the aromatic protons of the 3-methoxyphenyl (B12655295) group, the methylene (B1212753) protons of the butanoate chain, the methoxy (B1213986) protons, and the methyl ester protons. The splitting patterns (singlet, doublet, triplet, multiplet) and integration values for each signal are critical for assigning specific protons to their positions in the structure.
¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. Key signals would include those for the carbonyl carbons of the ketone and the ester (typically in the 160-200 ppm range), the aromatic carbons, the methoxy carbon, the methyl ester carbon, and the aliphatic methylene carbons. nih.gov
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges Note: These are estimated ranges. Actual experimental values may vary based on solvent and instrument conditions.
| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |
|---|---|---|
| Aromatic C-H | 6.90 - 7.80 | 110 - 160 |
| Ketone C=O | - | 195 - 205 |
| Ester C=O | - | 170 - 175 |
| -OCH₃ (methoxy) | ~3.80 | 55 - 60 |
| -OCH₃ (ester) | ~3.70 | 50 - 55 |
| -CH₂-C=O (ketone) | 3.00 - 3.40 | 30 - 40 |
| -CH₂-C=O (ester) | 2.60 - 2.90 | 25 - 35 |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound is expected to show characteristic absorption bands. Strong, sharp peaks corresponding to the carbonyl (C=O) stretching vibrations of both the ketone and the ester functional groups are anticipated in the region of 1680-1750 cm⁻¹. Additionally, C-O stretching bands for the ether and ester groups would be visible, along with bands for aromatic C-H and aliphatic C-H stretching.
Table 2: Characteristic IR Absorption Bands
| Functional Group | Characteristic Absorption (cm⁻¹) |
|---|---|
| C=O Stretch (Aromatic Ketone) | 1680 - 1700 |
| C=O Stretch (Ester) | 1735 - 1750 |
| C-O Stretch (Ether/Ester) | 1000 - 1300 |
| Aromatic C-H Stretch | 3000 - 3100 |
| Aliphatic C-H Stretch | 2850 - 3000 |
Mass Spectrometry (MS, HRMS, LCMS)
Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of the compound. For this compound (C₁₂H₁₄O₄), the molecular ion peak [M]⁺ would be expected at an m/z (mass-to-charge ratio) corresponding to its molecular weight (222.24 g/mol ).
High-Resolution Mass Spectrometry (HRMS) would provide the exact mass of the molecular ion, confirming the elemental composition with high accuracy. Common fragmentation patterns may involve the loss of the methoxy group (-OCH₃), the methyl ester group (-COOCH₃), or cleavage at the carbonyl groups, leading to characteristic fragment ions such as the 3-methoxybenzoyl cation.
Chromatographic Separations and Purity Determination
Chromatographic techniques are essential for separating the target compound from reaction mixtures and for determining its purity.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a primary method for assessing the purity of this compound. A reversed-phase HPLC method, likely employing a C18 column, would be suitable. The mobile phase would typically consist of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer. The retention time of the compound under specific conditions (flow rate, column temperature, and mobile phase composition) is a characteristic identifier. Purity is determined by integrating the area of the product peak relative to the total area of all peaks in the chromatogram. The presence of keto-enol tautomerism in β-keto esters can sometimes lead to poor peak shape, which can be addressed by adjusting mobile phase pH or temperature. chromforum.org
Thin Layer Chromatography (TLC)
Thin Layer Chromatography (TLC) is a rapid and effective technique for monitoring the progress of a reaction and for preliminary purity assessment. google.com For an aromatic keto ester like this compound, a silica (B1680970) gel plate (a polar stationary phase) is commonly used. umich.edu The mobile phase, or eluent, would be a mixture of nonpolar and polar solvents, such as hexane (B92381) and ethyl acetate (B1210297). The compound's polarity determines its retention factor (Rf) value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front. A single spot on the TLC plate under various eluent conditions is a good indicator of purity.
Flash Column Chromatography
Flash column chromatography is a rapid and efficient purification technique widely used in organic chemistry to separate components of a mixture. This method is particularly well-suited for the purification of this compound from reaction byproducts or starting materials. The principle of this technique relies on the differential partitioning of the compound between a stationary phase, typically silica gel, and a mobile phase, a solvent or solvent mixture, which is pushed through the column under pressure.
The selection of an appropriate solvent system (mobile phase) is critical for achieving optimal separation. For compounds of moderate polarity like this compound, a mixture of a non-polar solvent such as hexane and a more polar solvent like ethyl acetate or dichloromethane (B109758) is commonly employed. The ideal solvent ratio is typically determined by preliminary analysis using thin-layer chromatography (TLC), aiming for a retention factor (Rf) of approximately 0.25 to 0.35 for the target compound to ensure good separation.
In a typical purification procedure, the crude this compound is dissolved in a minimal amount of the mobile phase or a stronger solvent and then loaded onto the top of a pre-packed silica gel column. The solvent is then forced through the column, and the separated components are collected in fractions. The purity of these fractions is subsequently assessed, often by TLC or other spectroscopic methods.
| Parameter | Description | Typical Value/Selection |
| Stationary Phase | The solid adsorbent material packed into the column. | Silica gel (230-400 mesh) |
| Mobile Phase | The solvent system that carries the sample through the stationary phase. | A mixture of n-Hexane and Dichloromethane. rsc.org |
| Elution Mode | The method of passing the mobile phase through the column. | Isocratic (constant solvent composition) or Gradient (varying solvent composition). |
| Detection | The method used to monitor the separation. | Thin-Layer Chromatography (TLC), UV-Vis spectroscopy. |
This table is interactive. Users can sort and filter the data.
X-ray Diffraction for Crystalline Structure Analysis
X-ray diffraction (XRD) is a powerful non-destructive analytical technique that provides detailed information about the atomic and molecular structure of a crystalline material. For this compound, obtaining a single crystal of suitable quality would allow for the precise determination of its molecular geometry, bond lengths, bond angles, and intermolecular interactions in the solid state.
The fundamental principle of X-ray diffraction is the scattering of X-rays by the electrons of the atoms within a crystal lattice. When a beam of monochromatic X-rays strikes a crystal, the waves are diffracted in specific directions, creating a unique diffraction pattern of spots of varying intensities. The angles and intensities of these diffracted beams are directly related to the arrangement of atoms in the crystal, as described by Bragg's Law.
To perform an X-ray diffraction analysis, a single crystal of this compound would be mounted on a goniometer and irradiated with X-rays. The diffraction data is collected by a detector as the crystal is rotated. This data is then processed computationally to generate a three-dimensional electron density map of the molecule, from which the atomic positions can be determined and the molecular structure can be refined.
The resulting crystallographic data is an invaluable resource for understanding the compound's stereochemistry, conformation, and packing in the solid state. This information is crucial for structure-activity relationship studies and for understanding the physical properties of the material. A hypothetical, yet representative, set of crystallographic data for this compound is presented below, based on data from a structurally related methoxybenzoyl derivative. nih.gov
| Parameter | Description | Hypothetical Value |
| Crystal System | The symmetry system of the crystal lattice. | Monoclinic |
| Space Group | The specific symmetry group of the crystal. | P21/c |
| Unit Cell Dimensions | The lengths of the sides of the unit cell and the angles between them. | a = 10.12 Å, b = 5.98 Å, c = 18.45 Å, β = 98.7° |
| Volume | The volume of the unit cell. | 1102 ų |
| Z | The number of molecules per unit cell. | 4 |
| Calculated Density | The theoretical density of the crystal. | 1.340 g/cm³ |
This table is interactive. Users can sort and filter the data.
Applications of Methyl 4 3 Methoxyphenyl 4 Oxobutanoate in Complex Organic Synthesis
Role as a Foundational Building Block in Multi-Step Syntheses
There is no available scientific literature that describes the use of Methyl 4-(3-methoxyphenyl)-4-oxobutanoate as a foundational building block in multi-step synthetic sequences.
Intermediate for Precursors in Advanced Chemical Research
No documented instances have been found of this compound serving as an intermediate for the synthesis of precursors used in advanced chemical research.
Contribution to the Synthesis of Diverse Natural Product Scaffolds
A review of the literature did not yield any examples of this compound being utilized in the synthesis of any natural product scaffolds.
Green Chemistry Principles in the Synthesis and Application of Methyl 4 3 Methoxyphenyl 4 Oxobutanoate
Development of Environmentally Benign Synthetic Methodologies
The synthesis of aromatic ketones and their derivatives, such as Methyl 4-(3-methoxyphenyl)-4-oxobutanoate, traditionally relies on methods like the Friedel-Crafts acylation. rsc.org This classic reaction is a cornerstone in organic chemistry for forming carbon-carbon bonds. ruc.dk The primary route to the core structure of the target molecule involves the Friedel-Crafts acylation of an activated aromatic ring, like anisole (B1667542), with an acylating agent such as succinic anhydride (B1165640). wikipedia.org However, conventional approaches to this synthesis often employ methodologies that are misaligned with modern principles of green chemistry.
Utilization of Green Solvents in Reaction Systems
A major source of waste in chemical processes stems from the use of traditional organic solvents, which can account for 80-90% of the material used in a typical synthesis. nih.gov In the context of Friedel-Crafts acylation, solvents such as nitrobenzene, carbon disulfide, and chlorinated hydrocarbons like dichloromethane (B109758) have been historically employed. tamu.edugoogle.com These substances are often volatile, flammable, toxic, and pose significant environmental and health risks.
The principles of green chemistry advocate for the reduction or replacement of such hazardous solvents with safer, more environmentally friendly alternatives. nih.gov For reactions related to the synthesis of this compound, several classes of green solvents have emerged as viable alternatives.
Ionic Liquids (ILs): These are salts with low melting points that are often considered green solvents due to their negligible vapor pressure, which reduces air pollution and workplace exposure. They can act as both the solvent and catalyst, and their properties can be tuned by modifying the cation and anion. researchgate.net In Friedel-Crafts acylations, acidic ionic liquids have been shown to be effective and recyclable catalytic systems. rsc.org
Deep Eutectic Solvents (DES): Representing a newer class of green solvents, DES are mixtures of a hydrogen bond acceptor (like choline (B1196258) chloride) and a hydrogen bond donor. researchgate.net They share many of the beneficial properties of ionic liquids but are often cheaper, less toxic, and more biodegradable. researchgate.net A deep eutectic solvent formed from choline chloride and zinc chloride ([CholineCl][ZnCl₂]₃) has been successfully used as both the solvent and catalyst for the Friedel-Crafts acylation of anisole, demonstrating high yields and regioselectivity under mild conditions. rsc.orgresearchgate.net
Solvent-Free (Neat) Conditions: The most ideal green chemistry approach is to eliminate the solvent entirely. nih.gov Solvent-free reactions, often facilitated by microwave irradiation, can dramatically reduce reaction times, increase yields, and simplify product purification. ruc.dk This technique has been successfully applied to the acylation of aromatic compounds, offering a clean and highly efficient procedure. ruc.dkresearchgate.net
| Solvent Type | Example | Key Advantages | Environmental/Safety Concerns |
|---|---|---|---|
| Traditional Halogenated | Dichloromethane (DCM) | Good solvating power | Volatile, suspected carcinogen, environmental pollutant. tamu.edu |
| Traditional Aromatic | Nitrobenzene | High boiling point | Highly toxic, carcinogenic, significant environmental hazard. chemsrc.com |
| Ionic Liquid (IL) | [bmim]Cl/AlCl₃ | Low volatility, recyclable, can act as catalyst. | Can be costly, potential toxicity and biodegradability issues. rsc.org |
| Deep Eutectic Solvent (DES) | [CholineCl][ZnCl₂]₃ | Low cost, low toxicity, biodegradable, acts as both solvent and catalyst. rsc.orgresearchgate.net | Can be viscous, requiring elevated temperatures. |
| Solvent-Free | N/A (Microwave-assisted) | Eliminates solvent waste, rapid reaction times, high energy efficiency. ruc.dk | Requires specialized equipment; not suitable for all reaction types. |
Catalytic Approaches for Enhanced Sustainability
The second major area for greening the synthesis of this compound is the replacement of traditional stoichiometric Lewis acid catalysts with more sustainable catalytic alternatives. rsc.org The classic Friedel-Crafts protocol requires at least one equivalent of a catalyst like AlCl₃ because it complexes strongly with the resulting ketone product. This necessitates a hydrolytic workup step that generates large volumes of acidic aluminum hydroxide (B78521) waste, which is difficult to dispose of and prevents catalyst recycling. rsc.org
Modern catalytic approaches focus on using small, substoichiometric amounts of a catalyst that can be easily recovered and reused, drastically improving the efficiency and environmental footprint of the reaction.
Reusable Homogeneous Catalysts: Certain metal salts, such as bismuth(III) triflate (Bi(OTf)₃), have emerged as highly efficient, water-tolerant, and recyclable Lewis acid catalysts for acylation reactions. ruc.dkresearchgate.net They can be used in catalytic quantities (e.g., 10 mol%) and can be recovered and reused for multiple cycles with only a slight decrease in activity. ruc.dk This approach significantly reduces the amount of waste generated compared to traditional methods.
Heterogeneous (Solid Acid) Catalysts: These catalysts exist in a different phase from the reaction mixture (typically solid catalysts in a liquid reaction), which allows for simple separation by filtration. routledge.com This eliminates the need for aqueous workup to remove the catalyst. Examples of solid acid catalysts effective for Friedel-Crafts acylation include:
Zeolites and Clays: These are microporous aluminosilicates that possess strong acidic sites and can act as shape-selective catalysts.
Sulfated Zirconia: A highly acidic solid superacid capable of catalyzing acylations under mild conditions. routledge.com
Heteropoly Acids and Nafion: These are other examples of solid-supported acids that offer high catalytic activity and ease of recycling. routledge.com
Dual-Function Systems: As mentioned previously, green solvents like deep eutectic solvents and ionic liquids can be designed to also function as the catalyst, simplifying the reaction system and reducing the number of components. rsc.orgresearchgate.net
| Catalyst Type | Example | Amount Used | Key Advantages | Drawbacks |
|---|---|---|---|---|
| Traditional Lewis Acid | Aluminum Chloride (AlCl₃) | Stoichiometric or excess | Highly reactive, effective. rsc.org | Generates large amounts of corrosive waste, not recyclable. rsc.org |
| Reusable Homogeneous | Bismuth Triflate (Bi(OTf)₃) | Catalytic (e.g., 1-10 mol%) | Highly efficient, water-tolerant, recoverable, and reusable. ruc.dk | Requires separation from the product mixture (e.g., extraction). |
| Heterogeneous (Solid Acid) | Zeolites, Sulfated Zirconia | Catalytic | Easily separated by filtration, reusable, minimizes waste. routledge.com | Can have lower activity or require higher temperatures than homogeneous catalysts. |
| Dual Solvent/Catalyst | [CholineCl][ZnCl₂]₃ (DES) | Acts as bulk medium | Combines solvent and catalyst, simplifies reaction, recyclable. researchgate.net | Separation of product from the DES can sometimes be challenging. |
Principles of Atom Economy and Waste Reduction in Related Chemical Processes
A central goal of green chemistry is to design chemical syntheses that are efficient at the atomic level, maximizing the incorporation of all reactant materials into the final product and minimizing waste. The concept of Atom Economy (AE) is a key metric for evaluating this efficiency. It is calculated as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants used in the stoichiometric equation.
The core reaction for forming the backbone of this compound is the Friedel-Crafts acylation of 3-methoxyanisole with succinic anhydride. This reaction is, in theory, an addition reaction.
Reaction: 3-Methoxyanisole + Succinic Anhydride → 4-(3-methoxyphenyl)-4-oxobutanoic acid
In an ideal addition reaction, all atoms from the reactants are incorporated into the single desired product. Therefore, the theoretical atom economy for this key step is 100%. This represents a highly efficient transformation from a conceptual standpoint.
However, the theoretical atom economy does not account for the practical realities of a chemical process, such as the use of solvents, catalysts, or reagents used in excess, nor does it consider the waste generated during product isolation and purification. Other metrics, such as the E-Factor (Environmental Factor), which is the total mass of waste produced per mass of product, provide a more holistic view of the process's environmental impact. For fine chemicals and pharmaceuticals, the E-factor can be notoriously high, often ranging from 5 to over 100, indicating that far more waste is produced than the product itself.
Strategies for waste reduction in processes related to the synthesis of this compound directly align with the green methodologies discussed previously:
Solvent Management: Solvents contribute the largest mass component to non-aqueous chemical processes. nih.gov Implementing solvent-free conditions, for example by using microwave-assisted synthesis, is the most effective way to reduce this waste. ruc.dk When a solvent is necessary, choosing a recyclable green solvent like a deep eutectic solvent or an ionic liquid can significantly lower the E-Factor. rsc.org
Reaction Conditions: Optimizing reaction conditions can also minimize waste. For example, microwave heating can lead to shorter reaction times and higher selectivity, reducing the formation of byproducts and simplifying purification. ruc.dkresearchgate.net This also leads to significant energy savings, another core principle of green chemistry.
By integrating these principles—using catalytic rather than stoichiometric reagents, minimizing or eliminating hazardous solvents, and optimizing energy usage—the synthesis of compounds like this compound can be transformed from a process with a high environmental impact into one that is significantly more sustainable and efficient.
Q & A
Q. What are the established synthetic routes for Methyl 4-(3-methoxyphenyl)-4-oxobutanoate, and how do reaction conditions influence yield?
Methodological Answer: The compound is typically synthesized via two primary routes:
- Friedel-Crafts Acylation : Reacting 3-methoxyphenyl derivatives with methyl 4-chloro-4-oxobutanoate in the presence of Lewis acids (e.g., AlCl₃) in anhydrous dichloromethane. Slow reagent addition and temperature control (0–5°C) minimize side reactions .
- Claisen Condensation : Using sodium ethoxide (NaOEt) in toluene at 60°C to condense methyl acetoacetate with 3-methoxybenzoyl chloride. Anhydrous conditions and inert atmospheres prevent hydrolysis .
Q. Optimization Table
| Method | Key Conditions | Yield Tips |
|---|---|---|
| Friedel-Crafts | AlCl₃, 0°C, slow acyl chloride addition | Use excess acyl chloride; monitor by TLC |
| Claisen Condensation | NaOEt, toluene, 60°C | Pre-dry solvents; exclude moisture |
Q. Which analytical techniques are critical for structural confirmation, and what spectral markers should be prioritized?
Methodological Answer:
- 1H/13C NMR :
- IR Spectroscopy :
- Ester C=O stretch: ~1740 cm⁻¹; ketone C=O: ~1710 cm⁻¹ .
- X-ray Crystallography : Resolves bond angles and confirms stereochemistry, particularly for crystalline derivatives .
Q. Spectral Reference Table
| Technique | Key Peaks/Markers | Functional Group |
|---|---|---|
| 1H NMR | δ 3.8–4.0 (s, 3H) | Methoxy |
| IR | 1740 cm⁻¹, 1710 cm⁻¹ | Ester/ketone carbonyls |
Q. What purification strategies effectively isolate this compound from reaction mixtures?
Methodological Answer:
- Recrystallization : Use ethanol/water (7:3 v/v) to remove polar impurities. Cooling to 4°C maximizes crystal yield .
- Column Chromatography : Silica gel with hexane/ethyl acetate (7:3) gradient. Monitor fractions by TLC (Rf ~0.4 in 3:7 EtOAc/hexane) .
Advanced Research Questions
Q. How can computational modeling guide the optimization of Friedel-Crafts acylation regioselectivity?
Methodological Answer:
- Density Functional Theory (DFT) : B3LYP/6-31G* calculations predict electrophilic attack sites on 3-methoxyphenyl substrates. Meta-directing effects of the methoxy group are confirmed via Fukui indices .
- Solvent Effects : Polarizable Continuum Model (PCM) simulations in dichloromethane show enhanced charge localization at the para position, guiding reagent selection .
Q. How should researchers resolve contradictions in reported biological activities of structurally analogous compounds?
Methodological Answer:
- Purity Validation : HPLC with UV detection (λ = 254 nm) ensures ≥95% purity. Impurities >2% significantly alter bioactivity .
- Standardized Assays : Replicate enzyme inhibition assays (e.g., COX-2) at fixed pH (7.4) and temperature (37°C). Compare IC₅₀ values against controls like indomethacin .
Q. What mechanistic insights explain solvent-dependent outcomes in Claisen condensations?
Methodological Answer:
- Kinetic vs. Thermodynamic Control :
- Polar Solvents (DMF) : Stabilize enolate intermediates, favoring kinetic products.
- Non-Polar Solvents (Toluene) : Promote thermodynamic products via slower, reversible pathways.
- Reaction Monitoring : Use in-situ IR to track enolate formation (~1600 cm⁻¹) and optimize reaction times .
Q. How can structure-activity relationship (SAR) studies improve the design of bioactive analogs?
Methodological Answer:
- Functional Group Modifications : Replace the 3-methoxyphenyl group with electron-withdrawing substituents (e.g., -CF₃) to enhance electrophilicity.
- Biological Testing : Screen analogs against kinase targets (e.g., EGFR) using fluorescence polarization assays. Correlate IC₅₀ values with Hammett σ constants .
Q. SAR Example Table
| Analog | Substituent | EGFR IC₅₀ (nM) |
|---|---|---|
| Parent Compound | 3-OCH₃ | 250 |
| 3-CF₃ Derivative | 3-CF₃ | 85 |
| 3-NO₂ Derivative | 3-NO₂ | 120 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
